Cas no 2227863-46-7 (rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine)

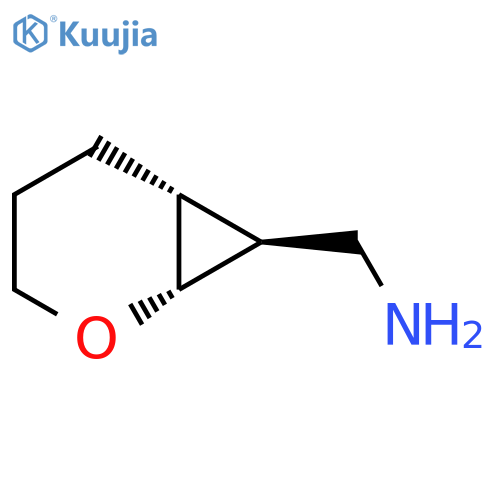

2227863-46-7 structure

商品名:rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine

rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine

- 2227863-46-7

- EN300-1290944

- rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine

-

- インチ: 1S/C7H13NO/c8-4-6-5-2-1-3-9-7(5)6/h5-7H,1-4,8H2/t5-,6-,7-/m1/s1

- InChIKey: BJPABRBUDPGDJY-FSDSQADBSA-N

- ほほえんだ: O1CCC[C@H]2[C@@H]1[C@@H]2CN

計算された属性

- せいみつぶんしりょう: 127.099714038g/mol

- どういたいしつりょう: 127.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0

rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290944-500mg |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 500mg |

$905.0 | 2023-09-30 | ||

| Enamine | EN300-1290944-250mg |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 250mg |

$867.0 | 2023-09-30 | ||

| Enamine | EN300-1290944-1.0g |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1290944-1000mg |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 1000mg |

$943.0 | 2023-09-30 | ||

| Enamine | EN300-1290944-10000mg |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 10000mg |

$4052.0 | 2023-09-30 | ||

| Enamine | EN300-1290944-5000mg |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 5000mg |

$2732.0 | 2023-09-30 | ||

| Enamine | EN300-1290944-50mg |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 50mg |

$792.0 | 2023-09-30 | ||

| Enamine | EN300-1290944-2500mg |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 2500mg |

$1848.0 | 2023-09-30 | ||

| Enamine | EN300-1290944-100mg |

rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |

2227863-46-7 | 100mg |

$829.0 | 2023-09-30 |

rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ping Tong Food Funct., 2020,11, 628-639

2227863-46-7 (rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬